![molecular formula C8H12BBrN2O2S B605969 BC 11 hydrobromide CAS No. 443776-49-6](/img/structure/B605969.png)
BC 11 hydrobromide
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Overview
Description
BC-11 hydrobromide, also known as carbamimidothioic acid, (4-boronophenyl)methyl ester, monohydrobromide, is a selective inhibitor of urokinase (uPA) . It has been shown to reduce cell viability of MDA-MB-231 cells .
Molecular Structure Analysis
The molecular formula of BC-11 hydrobromide is C8H11BN2O2S • HBr . The molecular weight is 290.98 g/mol . The InChI code is InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H .
Physical And Chemical Properties Analysis
BC-11 hydrobromide is a solid substance . It is soluble in DMSO (25 mg/ml), Ethanol (20 mg/ml), and Water (10 mg/ml) .
Scientific Research Applications
Inhibition of Urokinase-Plasminogen Activator (uPA)
BC-11 is a potent and selective inhibitor of urokinase (urokinase-plasminogen activator, uPA) . It acts by binding to the N-terminus of the enzyme where uPa- and EGF receptor-recognizing sites are present .
Anti-Cancer Activity
BC-11 has been shown to be cytotoxic on triple-negative MDA-MB231 breast cancer cells . It induces a perturbation of the cell cycle when administered at a concentration equal to its ED 50 at 72 h (117 μM) .
Anti-Fibrotic Activity
BC-11 exhibits anti-fibrotic activity . This could potentially be useful in the treatment of diseases characterized by fibrosis.
Wound Healing and Scar Quality Improvement
BC-11 improves wound healing and scar quality after topical administration in mice . This suggests potential applications in the field of dermatology and wound care.
Inhibition of Clot Lysis
BC-11 inhibits clot lysis with no effect on clot formation . This could potentially be useful in the management of bleeding disorders.
Potential for Development in Breast Carcinoma Therapy
BC-11 treatment appears to show potential for the development of this class of compounds in the prevention and/or therapy of “aggressive” breast carcinoma .
Mechanism of Action
properties
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAMOVHIRQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BBrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BC 11 hydrobromide |
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